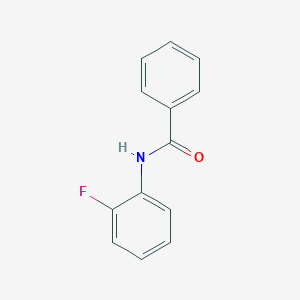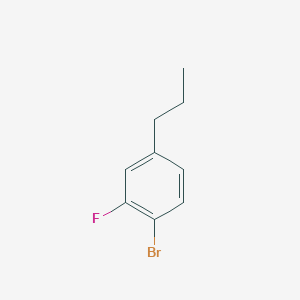
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone and functional groups that contribute to its reactivity and applications
Métodos De Preparación
The synthesis of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of indene derivatives followed by functional group transformations to introduce the ethyl and methylamino groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparación Con Compuestos Similares
Similar compounds to 2-ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione include:
1H-Indene, 2,3-dihydro-1,3-dimethyl-: This compound has a similar indene backbone but different functional groups.
1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with a ketone functional group.
1H-Indene, 1-ethyl-2,3-dihydro-: Similar structure with an ethyl group but lacks the methylamino group
This overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
20915-57-5 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
Clave InChI |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
SMILES canónico |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Key on ui other cas no. |
20915-57-5 |
Números CAS relacionados |
23780-36-1 (hydrochloride) |
Sinónimos |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)







